3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both thiophene and pyrazole rings. These structures are known for their stability and reactivity, making the compound of interest in various fields of research, including organic electronics, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various kinases including fgfr 3, egfr, jak, and ron .
Mode of Action
It’s suggested that the compound may exert its anticancer activities through inhibiting various kinases .
Biochemical Pathways
The inhibition of various kinases suggests that it may affect multiple signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good solution dispersibility and thermal stability, which are important factors for bioavailability .
Result of Action
It’s suggested that the compound may exert anticancer activities through inhibiting various kinases .
Action Environment
Similar compounds have been found to exhibit good thermal stability , suggesting that they may maintain their efficacy under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of thiophene groups. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent reactions with thiophene derivatives under controlled conditions yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiophene groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Known for its use in organic electronics and material science.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Uniqueness
3-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its combination of thiophene and pyrazole rings, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications, particularly in fields requiring high stability and reactivity.
Properties
IUPAC Name |
5-thiophen-2-yl-N-(2-thiophen-3-ylethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(15-5-3-10-4-7-19-9-10)12-8-11(16-17-12)13-2-1-6-20-13/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJCAOSTUYVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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